Hiding Power and Refractive Index of ZnS vs. Titanium Dioxide in White Pigment Applications
In pigmentary applications, the relative hiding power of zinc sulfide (ZnS) is 39, compared to 100 for rutile titanium dioxide (TiO₂) and 78 for anatase TiO₂ under identical evaluation conditions. ZnS exhibits a refractive index of 2.37, versus 2.76 for rutile TiO₂ and 2.55 for anatase TiO₂ [1][2]. While ZnS is inferior in absolute hiding capability, its softer texture (Mohs hardness 3.0) and neutral undertone offer formulation advantages in applications where maximum opacity is not the primary requirement and equipment wear is a concern [3].
| Evidence Dimension | Relative hiding power (arbitrary scale) and refractive index |
|---|---|
| Target Compound Data | ZnS: Hiding power = 39; Refractive index = 2.37 |
| Comparator Or Baseline | Rutile TiO₂: Hiding power = 100, Refractive index = 2.76; Anatase TiO₂: Hiding power = 78, Refractive index = 2.55 |
| Quantified Difference | ZnS hiding power is 61% lower than rutile TiO₂ and 50% lower than anatase TiO₂; refractive index is 0.39 units lower than rutile TiO₂ |
| Conditions | Standard hiding power evaluation for white pigments in ink/coating formulations |
Why This Matters
Procurement decisions for white pigments must weigh the trade-off between maximum opacity (TiO₂) and combined benefits of lower abrasiveness, neutral color, and potential cost savings offered by ZnS in non-critical whiteness applications.
- [1] Xintu Chemical. Why is titanium dioxide superior to other white pigments in ink additives? https://www.xintuchemical.com/why-is-titanium-dioxide-superior-to-other-white-pigments-in-ink-additives/ View Source
- [2] Barium Sulphate. Why is Titanium Dioxide superior to others white pigments in inks? https://en.barium-sulphate.com/news/why-is-titanium-dioxide-superior-to-others-white-pigments-in-inks-73458296.html View Source
- [3] Nanotrun. Properties and applications of Zinc sulfide. https://www.nanotrun.com/properties-and-applications-of-zinc-sulfide_b0120.html View Source
